Cas no 5256-61-1 (Lysergic Acid Hydrazide)

Lysergic Acid Hydrazide 化学的及び物理的性質
名前と識別子
-
- Lysergic Acid Hydrazide
- (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide
- Lysergic Acid Hydraz
- A-carboxylic Acid Hydrazide
- D-9,10-Didehydro-6-methyl-ergoline-8
- (6aR,9R)-7-Methyl-4,6,6a,7,8,9-hexa
- DB-255101
- (6Ar,9r)-7-methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid hydrazide
- (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide
- SCHEMBL10354383
- AKOS015967158
- 5256-61-1
- DTXSID00537381
-
- インチ: InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1
- InChIKey: UUYMPWWTAQZUQB-QMTHXVAHSA-N
- SMILES: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN
計算された属性
- 精确分子量: 282.14800
- 同位素质量: 282.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 74.2Ų
じっけんとくせい
- PSA: 77.64000
- LogP: 2.50600
Lysergic Acid Hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L488005-10mg |
Lysergic Acid Hydrazide |
5256-61-1 | 10mg |
$ 1515.00 | 2022-06-04 | ||
TRC | L488005-1mg |
Lysergic Acid Hydrazide |
5256-61-1 | 1mg |
$ 195.00 | 2022-06-04 |
Lysergic Acid Hydrazide 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Lysergic Acid Hydrazideに関する追加情報
Lysergic Acid Hydrazide (CAS No. 5256-61-1): A Comprehensive Overview
Lysergic Acid Hydrazide (CAS No. 5256-61-1) is a derivative of lysergic acid, a compound with significant historical and contemporary relevance in the fields of chemistry, pharmacology, and medicinal research. This compound has been the subject of extensive studies due to its unique chemical structure and potential applications in various scientific domains.
The chemical structure of Lysergic Acid Hydrazide is characterized by a complex indole ring system, which is a common feature in many biologically active molecules. The hydrazide functional group adds to its versatility and reactivity, making it an interesting compound for synthetic chemistry and drug development. The molecular formula of Lysergic Acid Hydrazide is C16H17N3O2, and its molecular weight is approximately 283.33 g/mol.
In recent years, advances in analytical techniques have provided deeper insights into the properties and behavior of Lysergic Acid Hydrazide. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its structural details and confirming its purity. These techniques are crucial for ensuring the quality and consistency of the compound in both research and industrial settings.
The synthesis of Lysergic Acid Hydrazide typically involves the reaction of lysergic acid with hydrazine under controlled conditions. This process requires precise control over temperature, pressure, and reaction time to achieve high yields and purity. Various synthetic routes have been explored to optimize the production process, including catalytic methods and green chemistry approaches that minimize environmental impact.
In the realm of pharmacology, Lysergic Acid Hydrazide has shown promise as a precursor for the development of novel therapeutic agents. Its structural similarity to other biologically active compounds makes it a valuable starting point for drug design. Research has focused on its potential as an intermediate in the synthesis of compounds with anti-inflammatory, analgesic, and neuroprotective properties.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of Lysergic Acid Hydrazide in the development of new anti-inflammatory drugs. The researchers found that derivatives of this compound exhibited significant anti-inflammatory activity in vitro and in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and multiple sclerosis.
Beyond its pharmacological applications, Lysergic Acid Hydrazide has also been studied for its role in chemical biology. Its ability to interact with specific biological targets has made it a useful tool for probing cellular processes and signaling pathways. For example, it has been used to investigate the mechanisms underlying neurodegenerative diseases by modulating key enzymes involved in neurotransmitter metabolism.
In addition to its scientific significance, the safety profile of Lysergic Acid Hydrazide is an important consideration for both researchers and industry professionals. Toxicological studies have generally shown that it is well-tolerated at low concentrations, although higher doses may exhibit cytotoxic effects. Therefore, proper handling and storage protocols are essential to ensure safe use.
The future outlook for Lysergic Acid Hydrazide is promising, with ongoing research aimed at expanding its applications in medicine and biotechnology. Collaborative efforts between chemists, pharmacologists, and biologists are expected to yield new insights and innovations that could lead to breakthroughs in drug discovery and therapeutic development.
In conclusion, Lysergic Acid Hydrazide (CAS No. 5256-61-1) is a multifaceted compound with a rich history and a bright future. Its unique chemical properties make it an invaluable resource for scientific research and industrial applications. As our understanding of this compound continues to evolve, it is likely to play an increasingly important role in advancing human health and well-being.
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